Regioisomeric Differentiation: 6- vs. 5-(Furan-3-yl)nicotinonitrile Lead Optimization Exit Vectors
6-(Furan-3-yl)nicotinonitrile (CAS 1443643-97-7) and 5-(furan-3-yl)nicotinonitrile (CAS 1346687-19-1) share identical molecular formula (C₁₀H₆N₂O) and molecular weight (170.17 g/mol) but differ in the attachment position of the furan-3-yl group on the pyridine ring . In the structurally analogous furan-pyridine amidine series derived from nicotinonitrile precursors, regioisomeric dichlorophenylfurylnicotinamidine dihydrochlorides exhibited differential median GI₅₀ values of 1.65 μM (2,4-dichloro isomer) versus 1.91 μM (3,4-dichloro isomer) across NCI 60-cell-line screening, with SR leukemia cell line GI₅₀ of 0.31 μM and 0.55 μM respectively—a 1.77-fold potency difference arising solely from substituent positional variation . The 6-position attachment in CAS 1443643-97-7 provides a distinct exit vector for fragment-based and structure-based drug design compared to the 5-substituted regioisomer, enabling exploration of different chemical space trajectories.
| Evidence Dimension | Regioisomeric attachment position on pyridine ring and resultant biological activity difference in analogous series |
|---|---|
| Target Compound Data | 6-(Furan-3-yl)nicotinonitrile: furan-3-yl attached at pyridine 6-position; CAS 1443643-97-7; MW 170.17 |
| Comparator Or Baseline | 5-(Furan-3-yl)nicotinonitrile: furan-3-yl attached at pyridine 5-position; CAS 1346687-19-1; MW 170.17; Analogous dichlorophenylfurylnicotinamidine regioisomers: GI₅₀ 1.65 μM (median, 2,4-dichloro) vs. 1.91 μM (median, 3,4-dichloro); SR leukemia GI₅₀ 0.31 vs. 0.55 μM (1.77-fold difference) |
| Quantified Difference | 1.77-fold potency difference in NCI SR leukemia assay between regioisomers in analogous amidine series |
| Conditions | NCI 60-cell-line antiproliferative screening; SR leukemia cell line; analogous dichlorophenylfurylnicotinamidine dihydrochloride regioisomers synthesized from nicotinonitrile precursors |
Why This Matters
Procuring the correct regioisomer ensures the intended exit vector in lead optimization; the wrong regioisomer can produce a 1.77-fold or greater potency shift, invalidating SAR hypotheses.
- [1] El-Shafeai, H.M., Abdel-Latif, E., Fadda, A.A. et al., Harnessing Heterocycles: Fine-Tuning Furan-Pyridine Amidines for Precision Anticancer Therapy. Russian Journal of General Chemistry, 2024, Vol. 94, pp. 184–198. View Source
